7,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 259.05 g/mol. This compound is classified as a member of the cinnoline derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features two chlorine atoms at the 7 and 8 positions of the cinnoline ring, contributing to its unique chemical properties.
The synthesis of 7,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves several steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity during synthesis .
The molecular structure of 7,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be represented as follows:
InChI=1S/C9H6Cl2N2O3/c10-3-1-4-6(5(11)2-3)12-13-7(8(4)14)9(15)16/h1-2H,(H,12,14)(H,15,16)
This structure reveals a bicyclic framework characteristic of cinnoline derivatives, with functional groups that enhance its reactivity and biological activity.
The compound has a boiling point that is not widely documented but is expected to be significant due to its structural complexity. Its solubility in various solvents can vary based on the presence of polar functional groups.
7,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activities .
The mechanism of action for 7,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific biological targets. It is believed that this compound may inhibit certain enzymes or interfere with cellular pathways that are crucial for various physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .
The physical properties of 7,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid include:
Chemical properties include:
Relevant analyses such as spectral data (NMR, IR) provide insights into its functional groups and structural characteristics .
7,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7